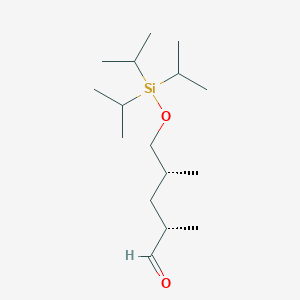![molecular formula C10H14O B14189229 (1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde CAS No. 923014-44-2](/img/structure/B14189229.png)
(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde, also known as Myrtenal, is a bicyclic monoterpene aldehyde. It is a naturally occurring compound found in essential oils of various plants, including pine and eucalyptus. Myrtenal is known for its distinctive aroma and is used in the fragrance and flavor industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of (1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of Myrtenal may involve the use of biocatalysts or microbial fermentation processes. These methods offer advantages in terms of selectivity and environmental sustainability. For example, the use of engineered microorganisms to convert terpenes into Myrtenal is an area of active research .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Myrtenal can be further oxidized to form Myrtenic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of Myrtenal using reducing agents such as sodium borohydride yields Myrtenol.
Substitution: Myrtenal can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Myrtenic acid.
Reduction: Myrtenol.
Substitution: Depending on the nucleophile, various substituted derivatives of Myrtenal.
Applications De Recherche Scientifique
(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of (1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. In terms of its anti-inflammatory effects, Myrtenal inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-(-)-Myrtenal: The enantiomer of (1S,5R)-Myrtenal, with similar chemical properties but different biological activities.
α-Pinene: A related monoterpene with a similar bicyclic structure but lacking the aldehyde functional group.
Myrtenol: The reduced form of Myrtenal, possessing a hydroxyl group instead of an aldehyde.
Uniqueness
(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde is unique due to its specific stereochemistry and functional group, which confer distinct chemical reactivity and biological activity. Its ability to serve as a versatile intermediate in organic synthesis and its potential therapeutic applications make it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
923014-44-2 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-10(2)8-3-7(6-11)4-9(10)5-8/h3,6,8-9H,4-5H2,1-2H3/t8-,9+/m1/s1 |
Clé InChI |
LXYRFKMCSIWPAZ-BDAKNGLRSA-N |
SMILES isomérique |
CC1([C@@H]2C[C@H]1C=C(C2)C=O)C |
SMILES canonique |
CC1(C2CC1C=C(C2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide](/img/structure/B14189146.png)
![8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189153.png)
![4,5-Dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14189155.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one](/img/structure/B14189167.png)




![Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl-](/img/structure/B14189195.png)

![2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-1,6,9-trioxaspiro[4.5]decane](/img/structure/B14189227.png)

![(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one](/img/structure/B14189242.png)
![Methyl 3,4,5-tris[(undec-10-enoyl)oxy]benzoate](/img/structure/B14189250.png)
